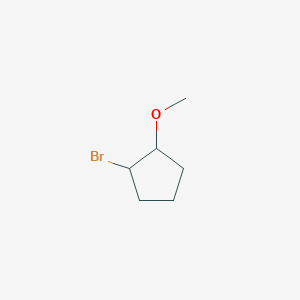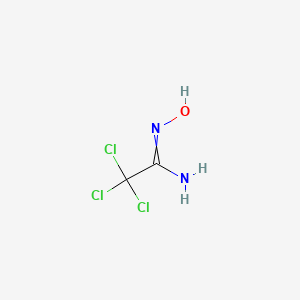
4-Benzyl-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
“4-Benzyl-3,5-dimethyl-1H-pyrazole” is an organic compound with the molecular formula C12H14N2 . It has a molecular weight of 186.26 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-Benzyl-3,5-dimethyl-1H-pyrazole”, often involves the condensation of acetylacetone and hydrazine . This reaction gives 3,5-dimethylpyrazole, which can then be further modified to yield the desired product .
Molecular Structure Analysis
The molecular structure of “4-Benzyl-3,5-dimethyl-1H-pyrazole” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains two methyl groups and a benzyl group attached to the pyrazole ring .
Chemical Reactions Analysis
Pyrazole derivatives, including “4-Benzyl-3,5-dimethyl-1H-pyrazole”, can participate in a variety of chemical reactions. For example, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also react with arylhydrazines in acceptorless dehydrogenative coupling reactions to form pyrazoles and 2-pyrazolines .
Physical And Chemical Properties Analysis
“4-Benzyl-3,5-dimethyl-1H-pyrazole” is a solid at room temperature . It has a molecular weight of 186.26 .
Relevant Papers
Several papers have been published on the synthesis and properties of pyrazole derivatives . These papers could provide further insights into the characteristics and potential applications of “4-Benzyl-3,5-dimethyl-1H-pyrazole”.
Aplicaciones Científicas De Investigación
Synthesis of Unprotected Guanidines
4-Benzyl-3,5-dimethyl-1H-pyrazole: has been utilized in the synthesis of unprotected guanidines. This process involves the transformation of primary and secondary amines into corresponding guanidines using a polymer-bound variant of the compound under microwave conditions . This method has been explored for its scope and limitations, and it includes a protocol for the microwave-assisted amidation and recovery of the product.
Agricultural Chemicals
Pyrazole derivatives, including 4-Benzyl-3,5-dimethyl-1H-pyrazole , are significant in the agricultural sector. They serve as core elements in the development of novel agrochemicals due to their biological activity against various pests and diseases affecting crops .
Coordination Chemistry
In coordination chemistry, 4-Benzyl-3,5-dimethyl-1H-pyrazole is a precursor to a variety of ligands. These ligands are extensively studied for their ability to form complexes with metals, which have applications ranging from catalysis to materials science .
Pharmaceutical Applications
The pyrazole moiety is a common feature in many pharmaceutical compounds4-Benzyl-3,5-dimethyl-1H-pyrazole derivatives have been investigated for their potential as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Organic Synthesis
This compound acts as both a directing and transforming group in organic synthesis. It is involved in the construction of complex molecules, which can lead to the discovery of new reactions and pathways .
Synthesis of Peptide Analogs
4-Benzyl-3,5-dimethyl-1H-pyrazole: is used in the synthesis of β-amino carbonyl compounds and their derivatives, which are often utilized as peptide analogs or precursors to optically active amino acids, amino alcohols, diamines, and lactams .
Photocatalysis
Research has indicated that pyrazole derivatives could play a role in photocatalytic processes. These processes are crucial for the development of sustainable energy solutions, such as hydrogen production from water .
Theoretical Support for Catalysis
Studies involving 4-Benzyl-3,5-dimethyl-1H-pyrazole provide theoretical support for various catalytic processes, including photothermal catalysis. This research contributes to a deeper understanding of the conditions required for efficient catalysis .
Propiedades
IUPAC Name |
4-benzyl-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-12(10(2)14-13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXNQVLCTOFNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341465 | |
| Record name | ZINC03164664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3,5-dimethyl-1H-pyrazole | |
CAS RN |
23147-77-5 | |
| Record name | ZINC03164664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyl-3,5-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 4-Benzyl-3,5-dimethyl-1H-pyrazole and how does this structure influence its interactions?
A1: 4-Benzyl-3,5-dimethyl-1H-pyrazole consists of a pyrazole ring substituted with a benzyl group at the 4-position and two methyl groups at the 3- and 5-positions. A key structural feature is the dihedral angle between the pyrazole and phenyl ring planes, measured to be 78.65° []. This non-planar conformation can significantly influence the molecule's interactions with other molecules, including potential binding partners or solvents.
Q2: What is the role of 4-Benzyl-3,5-dimethyl-1H-pyrazole in chemical synthesis?
A2: Research indicates that 4-Benzyl-3,5-dimethyl-1H-pyrazole serves as a precursor for synthesizing 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine. This carboxamidine derivative, including its polymer-bound variant, acts as a reagent for converting primary and secondary amines into their corresponding guanidines []. This reaction is particularly relevant in organic synthesis, as guanidines are important functional groups in various pharmaceuticals and biologically active compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)
![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)


